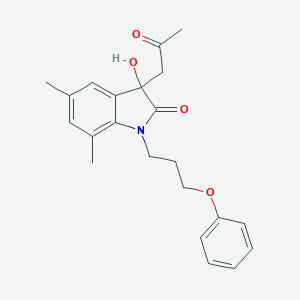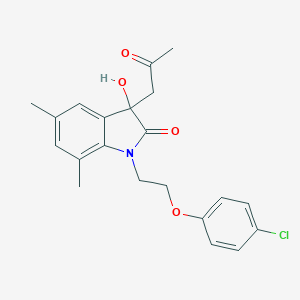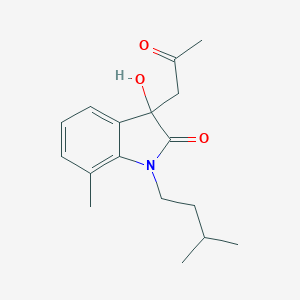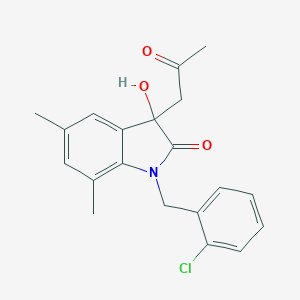![molecular formula C21H18BrN3O2 B368582 N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 919972-11-5](/img/structure/B368582.png)
N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a furan ring, a benzodiazole ring, and a bromophenyl group. These groups could potentially confer a variety of chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a benzodiazole ring (a fused ring system containing a benzene ring and a diazole ring), and a bromophenyl group (a benzene ring with a bromine atom attached) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds analogous to "N-(1-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide" are explored for their potential as central nervous system (CNS) acting drugs. Heterocycles containing nitrogen, sulfur, and oxygen are identified as significant for synthesizing compounds with potential CNS activity, ranging from depression to euphoria and convulsion effects (Saganuwan, 2017; Saganuwan, 2020). These findings underscore the potential for the rational design and development of new CNS medications.
Applications in Optoelectronics
The quinazoline and pyrimidine moieties, closely related to the chemical structure , have been identified as valuable for creating novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, which are crucial for the development of luminescent materials and electroluminescent properties. Their applications span from organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, to potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018). This highlights the compound's significance in advancing materials science for electronic and photonic devices.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
N-[1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHYOZLVKIHSPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3'-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368500.png)



![N-[3'-acetyl-7-methyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B368509.png)
![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)
![N-[4-acetyl-7'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368511.png)
![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)
![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)
![N-{3'-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368514.png)


